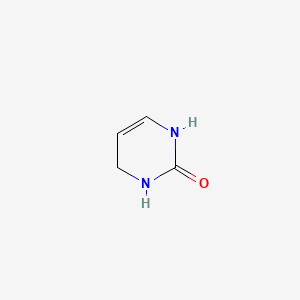
3,4-dihydro-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. It is a significant compound in medicinal chemistry due to its presence in various bioactive molecules. This compound is known for its diverse pharmacological properties, including antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,4-dihydro-1H-pyrimidin-2-one is the Biginelli reaction. This reaction involves the one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids like hafnium triflate (Hf(OTf)4) and nano-cellulose/BF3/Fe3O4 . The reaction is typically carried out in ethanol or under solvent-free conditions to improve yield and efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is optimized for large-scale production by using efficient catalysts and environmentally friendly solvents. The use of heterogeneous catalysts, such as SO3H@imineZCMNPs, allows for easy recovery and reuse, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid can be used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include substituted dihydropyrimidinones, pyrimidinones, and various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-1H-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding.
Medicine: It is a core structure in many pharmaceutical drugs with antiviral, antibacterial, and antitumor properties.
Industry: It is used in the synthesis of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of 3,4-dihydro-1H-pyrimidin-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes and receptors, thereby modulating biological processes. For example, it has been shown to inhibit ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dihydropyrimidin-2-thione
- 3,4-Dihydropyrimidin-2-selone
- Pyrido[2,3-d]pyrimidin-2-one
Uniqueness
3,4-Dihydro-1H-pyrimidin-2-one is unique due to its versatile pharmacological properties and its ability to undergo various chemical reactions to form a wide range of derivatives. Its core structure is found in many bioactive molecules, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
10167-11-0 |
|---|---|
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6N2O/c7-4-5-2-1-3-6-4/h1-2H,3H2,(H2,5,6,7) |
InChI-Schlüssel |
QGKGASXQTBQINX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CNC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


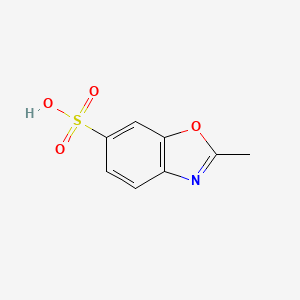

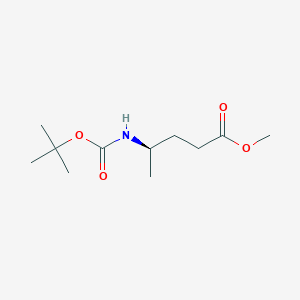
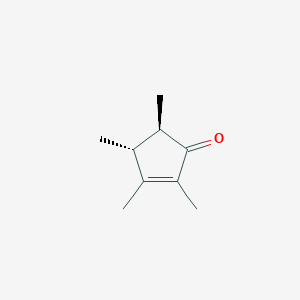
![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)
![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)
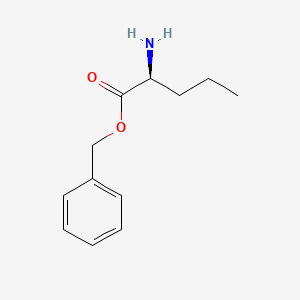


![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)
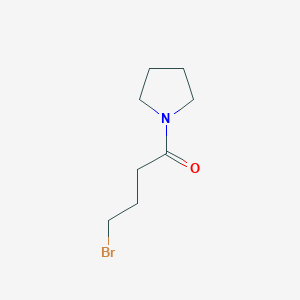
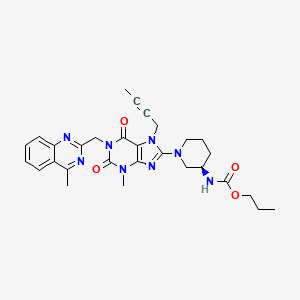
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)
